

# Davalomilast (SHR0302): A Technical Guide for Psoriasis and Atopic Dermatitis Research

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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Davalomilast** (also known as Ivarmacitinib or SHR0302) is an orally administered, potent, and highly selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various immune-mediated inflammatory diseases, including atopic dermatitis and psoriasis. By selectively targeting JAK1, **Davalomilast** modulates the signaling of key pro-inflammatory cytokines implicated in the pathogenesis of these debilitating skin conditions. This technical guide provides a comprehensive overview of **Davalomilast**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research and development.

## **Mechanism of Action: Selective JAK1 Inhibition**

**Davalomilast** exerts its therapeutic effects by selectively inhibiting the Janus kinase 1 (JAK1) enzyme. JAKs are intracellular tyrosine kinases that play a crucial role in the signal transduction of numerous cytokines and growth factors that are pivotal in immune responses and inflammation. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).

In psoriasis and atopic dermatitis, the dysregulation of cytokine signaling pathways is a key driver of the chronic inflammation and epidermal hyperproliferation characteristic of these diseases. Specifically, cytokines such as interleukin (IL)-4, IL-5, IL-13 (central to the Type 2







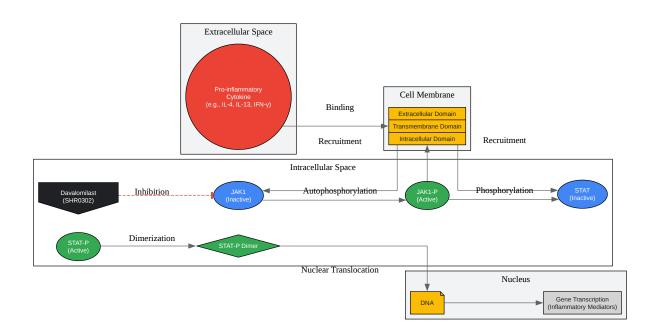
inflammation in atopic dermatitis) and interferon-gamma (IFN-γ), IL-17, and IL-23 (implicated in the Th1/Th17-driven pathology of psoriasis) rely on JAK1 for signal transduction.

Upon cytokine binding to their respective receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.

**Davalomilast**'s high selectivity for JAK1 is a key attribute, as it allows for the targeted inhibition of inflammatory pathways while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms. For instance, sparing JAK2 may reduce the risk of hematological adverse events such as anemia and neutropenia.[1]

## **Signaling Pathway Diagram**





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Davalomilast inhibits JAK1 phosphorylation, blocking downstream signaling.

# Quantitative Data In Vitro Selectivity Profile

**Davalomilast** demonstrates a high degree of selectivity for JAK1 over other JAK family members. The half-maximal inhibitory concentration (IC50) values are summarized below.



Target Kinase	IC50 (nM)	Selectivity Ratio (Fold- Selectivity vs. JAK1)
JAK1	0.1	1
JAK2	0.9	9
JAK3	7.7	77
TYK2	42	420

Data compiled from preclinical studies.

## **Clinical Efficacy in Atopic Dermatitis (Phase II)**

A randomized, double-blind, placebo-controlled Phase II study (QUARTZ2, NCT04162899) evaluated the efficacy and safety of oral **Davalomilast** in adult patients with moderate to severe atopic dermatitis over 12 weeks.[1][2][3]

Efficacy Endpoint (Week 12)	Placebo (n=35)	Davalomilast 4 mg QD (n=35)	Davalomilast 8 mg QD (n=35)
IGA Response (% of patients)	5.7%	25.7% (p=0.022)	54.3% (p<0.001)
EASI-75 Response (% of patients)	22.9%	51.4% (p=0.013)	74.3% (p<0.001)
Pruritus NRS ≥3-point improvement (%)	22.9%	65.7% (p<0.001)	74.3% (p<0.001)

IGA Response: Investigator's Global Assessment score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement from baseline. EASI-75: ≥75% improvement from baseline in the Eczema Area and Severity Index. Pruritus NRS: Numerical Rating Scale for itch.

## Clinical Safety in Atopic Dermatitis (Phase II)



Adverse Event Profile (Week 12)	Placebo (n=35)	Davalomilast 4 mg QD (n=35)	Davalomilast 8 mg QD (n=35)
Any TEAE (%)	51.4%	60.0%	68.6%
Serious AEs (%)	0%	0%	8.6%*
Serious Infections (%)	0%	0%	0%

\*TEAE: Treatment-Emergent Adverse Event. SAE: Serious Adverse Event. Three SAEs were reported, all were worsening of atopic dermatitis and deemed unrelated to the active treatment. Most AEs were mild.

### **Psoriasis and Psoriatic Arthritis Research**

While specific data from clinical trials focused solely on plaque psoriasis are not yet fully published, a Phase III clinical trial (NCT04957550) is underway to evaluate the efficacy and safety of **Davalomilast** in subjects with active psoriatic arthritis. The primary outcome for this study is the American College of Rheumatology 20% (ACR20) response rate at week 24. Given the shared inflammatory pathways between psoriasis and psoriatic arthritis, positive results from this trial would further support the therapeutic potential of **Davalomilast** in psoriatic diseases. Preliminary reports from studies in psoriatic arthritis suggest that **Davalomilast** has a good and fast efficacy with an acceptable safety profile.

# Experimental Protocols Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 values of **Davalomilast** against purified JAK enzymes.

Objective: To quantify the inhibitory activity of **Davalomilast** on JAK1, JAK2, JAK3, and TYK2.

Principle: The HTRF KinEASE™ assay is a competitive binding assay. It measures the phosphorylation of a biotinylated peptide substrate by the kinase. The detection is based on FRET between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) which binds to the biotinylated substrate. Inhibition of the kinase results in a decreased HTRF signal.



#### Materials:

- Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
- Biotinylated peptide substrate
- ATP
- Davalomilast (SHR0302)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- HTRF Detection Buffer
- Europium-labeled anti-phospho-substrate antibody
- Streptavidin-XL665
- 384-well low-volume white plates
- HTRF-compatible plate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of **Davalomilast** in 100% DMSO. Further
  dilute the compounds in assay buffer to the desired final concentrations. Include a DMSOonly control.
- Kinase Reaction: a. Add 2 μL of diluted **Davalomilast** or DMSO control to the wells of a 384-well plate. b. Add 4 μL of the respective JAK enzyme solution (diluted in assay buffer) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 μL of a solution containing ATP and the biotinylated peptide substrate. e. Incubate for 60 minutes at room temperature.
- Detection: a. Stop the reaction by adding 10 μL of HTRF detection buffer containing EDTA, the europium-labeled antibody, and streptavidin-XL665. b. Incubate for 60 minutes at room temperature, protected from light.

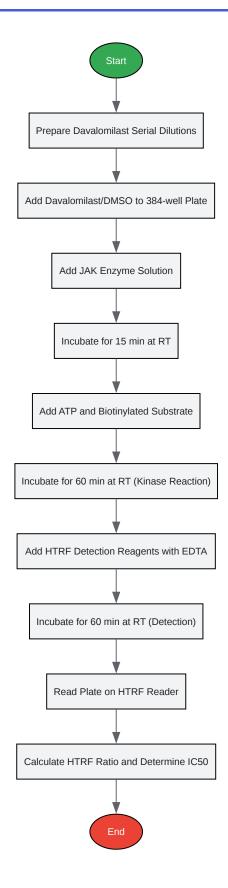
## Foundational & Exploratory





- Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (FRET signal).
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) \* 10,000. Plot the percentage of inhibition against the logarithm of the **Davalomilast** concentration and fit the data using a four-parameter logistic model to determine the IC50 value.





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Workflow for determining kinase inhibition using an HTRF assay.



## **Cell-Based STAT Phosphorylation Assay**

This protocol outlines a method to assess the ability of **Davalomilast** to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Objective: To measure the inhibition of JAK1-mediated STAT phosphorylation by **Davalomilast** in a relevant human cell line.

Principle: In response to cytokine stimulation, JAK1 phosphorylates STAT proteins. This assay quantifies the level of phosphorylated STAT (pSTAT) in cell lysates using a sensitive immunoassay, such as AlphaLISA® or HTRF.

#### Materials:

- Human cell line expressing the relevant cytokine receptor and JAK1 (e.g., HeLa, HaCaT keratinocytes, or peripheral blood mononuclear cells - PBMCs)
- Appropriate cytokine for stimulation (e.g., IFN-y for JAK1/JAK2 signaling, IL-4/IL-13 for JAK1/JAK3 signaling)
- Davalomilast (SHR0302)
- Cell culture medium and supplements
- Lysis buffer
- pSTAT detection kit (e.g., AlphaLISA® SureFire® Ultra™ or HTRF Phospho-STAT kits)
- Assay plates (e.g., 96-well or 384-well)
- AlphaLISA® or HTRF-compatible plate reader

#### Procedure:

Cell Culture and Plating: a. Culture cells to approximately 80-90% confluency. b. Seed cells
into a 96-well tissue culture plate at an optimized density and allow them to adhere
overnight. c. Serum-starve the cells for 4-6 hours prior to the experiment, if necessary.



- Compound Treatment: a. Prepare serial dilutions of **Davalomilast** in serum-free medium. b.
   Remove the medium from the cells and add the diluted **Davalomilast** or vehicle control. c.
   Pre-incubate the cells with the compound for 1-2 hours at 37°C.
- Cytokine Stimulation: a. Add the appropriate cytokine at a pre-determined concentration (e.g., EC80) to the wells. b. Incubate for 15-30 minutes at 37°C to induce STAT phosphorylation.
- Cell Lysis: a. Remove the medium and add lysis buffer to each well. b. Incubate on a plate shaker for 10-15 minutes at room temperature.
- Detection (Example using AlphaLISA®): a. Transfer the cell lysate to a 384-well assay plate.
   b. Add the AlphaLISA® acceptor beads and donor beads according to the manufacturer's protocol. c. Incubate in the dark at room temperature for 1-2 hours.
- Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.
- Data Analysis: Determine the percentage of inhibition of STAT phosphorylation for each
   Davalomilast concentration relative to the cytokine-stimulated control and calculate the IC50 value.

## Conclusion

**Davalomilast** (SHR0302) is a promising, orally available, selective JAK1 inhibitor with demonstrated efficacy and a favorable safety profile in atopic dermatitis. Its mechanism of action, which targets key inflammatory cytokine pathways, provides a strong rationale for its investigation in other immune-mediated skin diseases such as psoriasis. The data and protocols presented in this technical guide are intended to support the ongoing research and development efforts for this novel therapeutic agent. Further studies, particularly the elucidation of clinical trial data in plaque psoriasis, will be crucial in defining the full therapeutic potential of **Davalomilast** in the field of dermatology.

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